molecular formula C7H7BF2O3 B1304889 2,6-Difluoro-3-methoxyphenylboronic acid CAS No. 870779-02-5

2,6-Difluoro-3-methoxyphenylboronic acid

Cat. No. B1304889
M. Wt: 187.94 g/mol
InChI Key: WSRQWTCBDHWVGY-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methoxyphenylboronic acid is a boronic acid derivative characterized by the presence of fluorine atoms and a methoxy group on the phenyl ring. While the provided papers do not directly discuss this compound, they provide insights into the behavior of similar boronic acid compounds, which can be used to infer some properties of 2,6-difluoro-3-methoxyphenylboronic acid. For instance, the presence of fluorine atoms is known to influence the reactivity and stability of the boronic acid moiety due to their electronegativity and ability to form hydrogen bonds .

Synthesis Analysis

The synthesis of boronic acid derivatives typically involves the use of organoboronic compounds or borylation reactions. Although the papers provided do not detail the synthesis of 2,6-difluoro-3-methoxyphenylboronic acid, they do mention the synthesis of other substituted phenylboronic acids. For example, 2,4-bis(trifluoromethyl)phenylboronic acid is synthesized and used as a catalyst in dehydrative amidation reactions . Similarly, 2,6-diformylphenylboronic acid is synthesized and characterized, suggesting that similar synthetic routes could be adapted for the synthesis of 2,6-difluoro-3-methoxyphenylboronic acid .

Molecular Structure Analysis

The molecular structure of boronic acids is influenced by their substituents. The papers discuss the crystal structures of various boronic acid derivatives, which often form hydrogen-bonded dimers with specific conformations . For example, the crystal structure of difluoro[2-(4-methoxyphenyl)-3-oxo-3-phenylpropanalato]boron(III) shows that boron is tetrahedrally coordinated to two fluorine atoms and two oxygen atoms . This information can be extrapolated to suggest that 2,6-difluoro-3-methoxyphenylboronic acid may also exhibit a tetrahedral geometry around the boron atom.

Chemical Reactions Analysis

Boronic acids are known for their ability to undergo various chemical reactions, particularly in the formation of boronate esters and in Suzuki coupling reactions. The provided papers do not discuss the reactivity of 2,6-difluoro-3-methoxyphenylboronic acid specifically, but they do mention the reactivity of related compounds. For instance, 2,6-diformylphenylboronic acid reacts with secondary mono- and diamines to form benzoxaboroles . This suggests that 2,6-difluoro-3-methoxyphenylboronic acid may also participate in similar reactions, potentially leading to the formation of heterocyclic boron-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are greatly affected by their substituents. The papers indicate that trifluoromethylphenylboronic acids exhibit high resistance to protodeboronation and that the introduction of the CF3 group can increase the acidity of the compound . Although the papers do not provide specific data on 2,6-difluoro-3-methoxyphenylboronic acid, it can be inferred that the presence of electronegative fluorine atoms and the electron-donating methoxy group would impact its acidity and stability. Additionally, the solubility, melting point, and boiling point of the compound would be influenced by these substituents and the overall molecular structure.

Scientific Research Applications

1. Crystal Engineering and Monomeric Structures

2,6-Difluoro-3-methoxyphenylboronic acid has been investigated for its potential in crystal engineering, particularly in achieving monomeric structures. A study by (Cyrański et al., 2012) explored the structures of various ortho-alkoxyphenylboronic acids, including 2,6-dimethoxyphenylboronic acid. They aimed to design a novel boronic acid with a monomeric structure, a previously unavailable building block for crystal engineering. Their findings revealed that while monosubstituted systems typically form dimers, disubstituted species like 2,6-dimethoxyphenylboronic acid exhibit a wider variety of interactions and can achieve monomeric structures.

2. Supramolecular Assemblies

The compound's role in the formation of supramolecular assemblies has been explored. Research by (Pedireddi & Seethalekshmi, 2004) demonstrated how phenylboronic and 4-methoxyphenylboronic acids form supramolecular assemblies due to the formation of O–H⋯N hydrogen bonds, a key interaction in the assembly process.

3. Fluorescence Quenching Studies

Studies on fluorescence quenching have included derivatives of 2,6-difluoro-3-methoxyphenylboronic acid. (Geethanjali, Nagaraja, & Melavanki, 2015) investigated the fluorescence quenching of compounds like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid. Their research contributes to understanding the quenching mechanisms in these systems, which is crucial for applications in fluorescence-based sensors and imaging technologies.

4. Advanced Organic Synthesis

The compound is also important in advanced organic synthesis. (Cheng et al., 2006) described the synthesis of C2-symmetric 9,9′-spirobifluorenes using 2-methoxyphenylboronic acid, showcasing its utility in creating complex organic structures.

5. Investigation of Molecular Structures and Properties

The study of molecular structures and properties of compounds involving 2-methoxyphenylboronic acid has been a subject of interest. (Oda et al., 2012) conducted a study on the synthesis of 2-(2-methoxyphenyl)-1-azaazulene, providing insights into intramolecular hydrogen bonding and absorption/emission behaviors, which are key in fields like material science and photophysics.

6. Enhancing Phosphor Activity

Research has been conducted on enhancing the phosphor activity in compounds related to 2,6-difluoro-3-methoxyphenylboronic acid. (Huang et al., 2018) explored how introducing an sp3 oxygen-bridged methoxylphenyl group to difluoroboron dibenzoylmethane significantly increased its triplet quantum yield. This advancement is vital for applications in organic light-emitting diodes (OLEDs) and other photonic devices.

Safety And Hazards

2,6-Difluoro-3-methoxyphenylboronic acid can cause skin and eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If skin or eye irritation persists, medical advice should be sought .

properties

IUPAC Name

(2,6-difluoro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRQWTCBDHWVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382449
Record name 2,6-Difluoro-3-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-methoxyphenylboronic acid

CAS RN

870779-02-5
Record name 2,6-Difluoro-3-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-3-methoxybenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Cui, X Peng, D Gao, Y Dai, J Ai, Y Li - Bioorganic & Medicinal Chemistry …, 2017 - Elsevier
Fibroblast growth factor receptor (FGFR) is a potential target for cancer therapy because of its critical role in promoting cancer formation and progression. In a continuing effort to …
Number of citations: 20 www.sciencedirect.com
S Sahu, B Zhang, CJ Pollock, M Dürr… - Journal of the …, 2016 - ACS Publications
The synthesis and reactivity of a series of mononuclear nonheme iron complexes that carry out intramolecular aromatic C–F hydroxylation reactions is reported. The key intermediate …
Number of citations: 47 pubs.acs.org
S Marchais-Oberwinkler, K Xu, M Wetzel… - Journal of Medicinal …, 2013 - ACS Publications
Inhibition of 17β-HSD2 is an attractive mechanism for the treatment of osteoporosis. We report here the optimization of human 17β-HSD2 inhibitors in the 2,5-thiophene amide class by …
Number of citations: 25 pubs.acs.org
S Sahu - 2016 - search.proquest.com
Dioxygen activating nonheme iron enzymes are an important class of enzymes that are responsible for a wide variety of biological organic transformations including hydroxylation of …
Number of citations: 2 search.proquest.com

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